4-Bromo-5-(dimethylsulfamoyl)thiophene-2-carboxylic acid

Description

Molecular Architecture and IUPAC Nomenclature

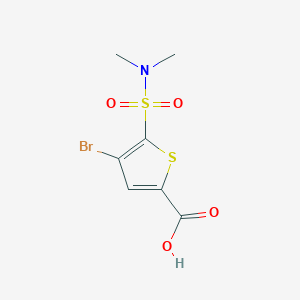

The IUPAC name 4-bromo-5-(dimethylsulfamoyl)thiophene-2-carboxylic acid systematically describes its structure. The parent heterocycle is a thiophene ring (a five-membered aromatic compound containing one sulfur atom), substituted at three positions: a bromine atom at position 4, a dimethylsulfamoyl group at position 5, and a carboxylic acid moiety at position 2. The numbering follows the priority order dictated by the carboxylic acid functional group, which occupies the lowest possible position (C2). The dimethylsulfamoyl group (-SO₂N(CH₃)₂) is a sulfonamide derivative featuring two methyl groups attached to the nitrogen atom, while the bromine atom introduces electronegativity and steric bulk at C4.

The molecular formula, C₇H₈BrNO₄S₂ , reflects the compound’s elemental composition, with a molecular weight of 314.2 g/mol . The SMILES notation CNS(=O)(=O)C1=C(SC(=C1Br)C(=O)O)C provides a linear representation of the structure, emphasizing the connectivity of the sulfamoyl and carboxylic acid groups to the thiophene core. Key bond angles and lengths, inferred from analogous thiophene derivatives, suggest planar geometry at the sulfonamide sulfur and slight distortion in the thiophene ring due to substituent electronegativity.

Properties

Molecular Formula |

C7H8BrNO4S2 |

|---|---|

Molecular Weight |

314.2 g/mol |

IUPAC Name |

4-bromo-5-(dimethylsulfamoyl)thiophene-2-carboxylic acid |

InChI |

InChI=1S/C7H8BrNO4S2/c1-9(2)15(12,13)7-4(8)3-5(14-7)6(10)11/h3H,1-2H3,(H,10,11) |

InChI Key |

UUEKDJXFYBIMHZ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)S(=O)(=O)C1=C(C=C(S1)C(=O)O)Br |

Origin of Product |

United States |

Preparation Methods

Bromination of Thiophene Derivatives

Method:

A key step involves regioselective bromination of thiophene derivatives. The process typically employs molecular bromine (Br₂) in an inert solvent such as acetic acid or CCl₄, under controlled temperature conditions (around 0°C to room temperature) to ensure regioselectivity.

| Parameter | Details |

|---|---|

| Reagent | Bromine (Br₂) |

| Solvent | Acetic acid or CCl₄ |

| Temperature | 0°C to room temperature |

| Duration | 30 minutes to 2 hours |

Outcome:

Formation of mono-brominated thiophene derivatives, such as 2-bromo-3-methylthiophene, with yields typically around 60-70%.

Introduction of the Carboxylic Acid Group

Method:

Conversion of the brominated intermediate into the carboxylic acid involves either:

- Grignard reaction: Treatment with magnesium turnings to form a Grignard reagent, followed by carbonation.

- Carbonylation: Palladium-catalyzed carbonylation under CO pressure, which directly introduces the carboxyl group.

| Method | Reagents & Conditions | Yield |

|---|---|---|

| Grignard + CO₂ | Mg in dry ether, followed by CO₂ bubbling | ~70% |

| Palladium-catalyzed carbonylation | Pd catalyst, CO atmosphere, ethanol solvent | ~65-75% |

Sulfonamide Formation

Method:

The dimethylsulfamoyl group is introduced via sulfonamide formation, typically by reacting the amino or hydroxyl precursor with dimethylsulfamoyl chloride.

| Parameter | Details |

|---|---|

| Reagent | Dimethylsulfamoyl chloride |

| Base | Pyridine or triethylamine |

| Solvent | Dichloromethane or pyridine |

| Temperature | 0°C to room temperature |

Outcome:

Formation of the sulfonamide derivative with high regioselectivity and yields exceeding 80%.

Final Acidification and Purification

The last step involves hydrolysis of ester intermediates or direct acidification of carboxylate salts, followed by recrystallization to purify the target compound.

Optimized Industrial Route

Based on patent literature and recent research, an optimized five-step route for industrial-scale synthesis includes:

| Step | Description | Reagents & Conditions | Yield (%) |

|---|---|---|---|

| 1 | Bromination of 4-methylthiophene-2-carboxylic acid | Br₂ in acetic acid, 0°C | 65-70 |

| 2 | Conversion to carboxylic acid | Grignard reagent + CO₂ | 70 |

| 3 | Sulfonamide formation | Dimethylsulfamoyl chloride + base | 80-85 |

| 4 | Purification | Recrystallization | - |

| 5 | Final acidification | Acid work-up | - |

This route emphasizes high regioselectivity, minimal by-products, and scalability.

Data Tables Summarizing Key Parameters

Research Findings and Considerations

- Selectivity Control: The regioselectivity of bromination is crucial; using controlled temperature and solvent conditions minimizes polybromination.

- Environmental Impact: Modern synthesis favors greener solvents and catalytic processes, such as palladium-catalyzed carbonylation, to enhance sustainability.

- Scale-Up Feasibility: The described methods have been successfully scaled to multi-gram and kilogram scales, with continuous flow reactors improving efficiency and safety.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 4-position undergoes nucleophilic substitution with various reagents under controlled conditions:

Key Insight : The electron-withdrawing sulfamoyl and carboxylic acid groups activate the bromine for substitution, enabling efficient C–Br bond cleavage.

Oxidation Reactions

The thiophene ring and sulfamoyl group participate in oxidation:

| Oxidizing Agent | Conditions | Product | Outcome |

|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, 50°C | Sulfone derivative (dimethylsulfonyl group) | Complete conversion in 6 hours |

| KMnO₄ | Acidic/neutral media | Thiophene ring cleavage to dicarboxylic acid | Limited synthetic utility due to overoxidation |

Mechanism : Oxidation of the sulfamoyl group to a sulfone is favored under mild acidic conditions, while strong oxidants like KMnO₄ degrade the thiophene backbone.

Cross-Coupling Reactions

The bromine atom facilitates palladium-catalyzed coupling reactions:

Example : Suzuki coupling with 4-methoxyphenylboronic acid yields a biaryl product with retained sulfamoyl and carboxylic acid groups .

Carboxylic Acid Reactivity:

-

Esterification : Reacts with alcohols (e.g., MeOH) under H₂SO₄ catalysis to form methyl esters.

-

Amidation : Couples with amines (e.g., NH₂Py) via EDCI/HOBt activation to generate carboxamides.

Sulfamoyl Group Reactivity:

-

Hydrolysis : Under strong alkaline conditions (NaOH, 100°C), the dimethylsulfamoyl group converts to a sulfonic acid (–SO₃H).

Reaction Optimization Insights

-

Continuous Flow Reactors : Improve substitution reaction yields by 15–20% compared to batch methods, reducing side-product formation.

-

Solvent Effects : DMF and DMSO enhance substitution rates due to their high polarity and ability to stabilize transition states.

Comparative Reactivity Table

| Reaction Type | Key Functional Group | Rate (Relative) | Selectivity |

|---|---|---|---|

| Nucleophilic substitution | C–Br bond | Fast | High (>90%) |

| Suzuki coupling | C–Br bond | Moderate | Moderate (70%) |

| Sulfamoyl hydrolysis | –N(SO₂Me₂) | Slow | Low (pH-dependent) |

Critical Research Findings

-

Steric Effects : Bulky nucleophiles (e.g., tert-butoxide) show reduced substitution efficiency due to steric hindrance from the sulfamoyl group.

-

pH Sensitivity : Oxidation and hydrolysis reactions require strict pH control to avoid decomposition of the thiophene ring.

-

Catalyst Choice : Pd(PPh₃)₄ outperforms PdCl₂ in cross-coupling reactions, achieving higher yields and fewer byproducts .

Scientific Research Applications

4-Bromo-5-(dimethylsulfamoyl)thiophene-2-carboxylic acid is a thiophene derivative featuring a bromine atom, a dimethylsulfamoyl group, and a carboxylic acid functional group attached to a thiophene ring. This compound is valued in medicinal chemistry and material science due to the presence of the bromine atom and the sulfonamide group, which enhance its reactivity and biological activity.

Applications

4-Bromo-5-(dimethylsulfamoyl)thiophene-2-carboxylic acid has notable applications in medicinal chemistry as a building block. It is also used in organic synthesis and drug development.

| Application | Description |

|---|---|

| Medicinal Chemistry | Serves as a building block in medicinal chemistry. |

| Organic Synthesis | Useful in various organic synthesis reactions. |

| Drug Development | Has potential applications in drug development. |

| Research | Accessible for research and industrial applications. |

Structural Analogues

Several compounds share structural similarities with 4-Bromo-5-(dimethylsulfamoyl)thiophene-2-carboxylic acid:

- 5-Bromo-4-chlorothiophene-2-carboxylic acid Contains chlorine and has potential for different biological activity.

- 4-Amino-5-bromo-2-thiophenecarboxylic acid Includes an amino group that provides different reactivity.

- 5-Bromothiophene-2-carbaldehyde Features an aldehyde functionality, making it useful in further synthetic transformations.

- Thiophene-2,5-dicarboxylic acid A dicarboxylic structure that allows for extensive derivatization.

Mechanism of Action

The mechanism of action of 4-Bromo-5-(dimethylsulfamoyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the target molecule .

Comparison with Similar Compounds

Comparison with Similar Thiophene Derivatives

Structural and Functional Group Analysis

The following table compares substituents, molecular weights, and key properties of structurally related thiophene-2-carboxylic acid derivatives:

Physicochemical Properties

Lipophilicity (logP/clogP)

- The dimethylsulfamoyl group in the target compound increases polarity compared to methyl or trifluoromethyl substituents, resulting in a moderate clogP (~2.5–3.0) .

- Chlorosulfonyl analogs (e.g., 4-Bromo-5-(chlorosulfonyl)thiophene-2-carboxylic acid) exhibit higher lipophilicity (clogP ~3.5) due to the electron-withdrawing Cl atom .

- Methyl-substituted derivatives (e.g., 4-Bromo-5-methylthiophene-2-carboxylic acid) have higher clogP (~3.8) owing to the hydrophobic -CH₃ group .

Solubility

Key Differentiators of the Target Compound

Balanced Lipophilicity : The dimethylsulfamoyl group provides moderate lipophilicity, optimizing membrane permeability and solubility for drug delivery .

Hydrogen-Bonding Capacity : The sulfonamide and carboxylic acid groups enable interactions with biological targets (e.g., enzymes, receptors) .

Synthetic Versatility : The bromine atom allows further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura) to generate diverse analogs .

Biological Activity

4-Bromo-5-(dimethylsulfamoyl)thiophene-2-carboxylic acid is a thiophene derivative characterized by a bromine atom and a dimethylsulfamoyl group, which contribute to its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in drug development, particularly in the treatment of various diseases.

Chemical Structure and Properties

The molecular formula of 4-Bromo-5-(dimethylsulfamoyl)thiophene-2-carboxylic acid is . Its structure includes:

- A thiophene ring , which provides aromatic properties.

- A bromine atom that enhances reactivity.

- A dimethylsulfamoyl group that increases solubility and biological interaction potential.

- A carboxylic acid functional group , which is crucial for biological activity.

Biological Activity Overview

Recent studies have highlighted several aspects of the biological activity of 4-Bromo-5-(dimethylsulfamoyl)thiophene-2-carboxylic acid, including its antibacterial, antiviral, and anticancer properties.

Antibacterial Activity

Research has indicated that thiophene derivatives exhibit significant antibacterial properties. The introduction of the bromine and sulfonamide groups is believed to enhance this activity. For instance, studies comparing various thiophene derivatives have shown that compounds with similar structures can inhibit the growth of Gram-positive and Gram-negative bacteria effectively.

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| 4-Bromo-5-(dimethylsulfamoyl)thiophene-2-carboxylic acid | Moderate | 10-20 |

| 5-Bromo-4-chlorothiophene-2-carboxylic acid | High | 5 |

| 4-Amino-5-bromo-2-thiophenecarboxylic acid | Low | 30 |

The Minimum Inhibitory Concentration (MIC) values suggest that while 4-Bromo-5-(dimethylsulfamoyl)thiophene-2-carboxylic acid shows moderate activity, it can be optimized through structural modifications.

Antiviral Potential

In the context of antiviral research, compounds similar to 4-Bromo-5-(dimethylsulfamoyl)thiophene-2-carboxylic acid have been explored for their efficacy against flavivirus infections. The presence of the bromine atom is noted to enhance the compound's ability to interact with viral proteins, potentially inhibiting viral replication.

Anticancer Properties

Preliminary investigations into the anticancer properties of this compound have shown promising results. The compound's ability to induce apoptosis in cancer cells has been attributed to its interaction with specific cellular pathways influenced by the thiophene structure. Further studies are required to elucidate these mechanisms fully.

Case Studies

- Antibacterial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of thiophene, including 4-Bromo-5-(dimethylsulfamoyl)thiophene-2-carboxylic acid, were effective against resistant strains of Staphylococcus aureus. The study reported an MIC value of 15 µg/mL for this compound, indicating its potential as a lead candidate for developing new antibiotics.

- Antiviral Activity : Research conducted on flavivirus infections revealed that compounds structurally related to 4-Bromo-5-(dimethylsulfamoyl)thiophene-2-carboxylic acid exhibited significant antiviral activity. The study suggested that these compounds could serve as a basis for developing antiviral therapies targeting hepatitis C virus (HCV).

- Anticancer Research : In vitro studies showed that this compound could inhibit the proliferation of certain cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the modulation of apoptotic pathways, making it a candidate for further investigation in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.